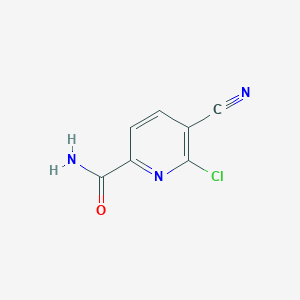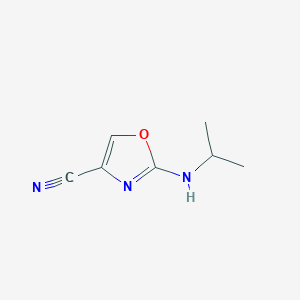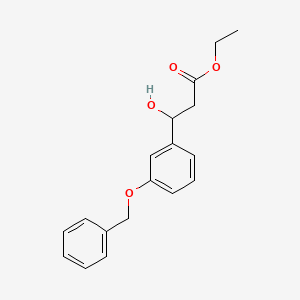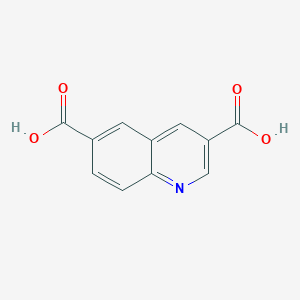![molecular formula C15H13BrN2O2 B13670012 8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by bromination. One common method includes:
Condensation Reaction: 2-aminopyridine reacts with 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as acetic acid to form the imidazo[1,2-a]pyridine core.
Bromination: The resulting compound is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the desired position
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of various substituted derivatives
科学研究应用
8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Biological Studies: The compound is used in studying various biological pathways and mechanisms, particularly in the context of its interactions with specific enzymes and receptors.
作用机制
The mechanism of action of 8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .
相似化合物的比较
8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its potent antimicrobial activity.
3,4-Dimethoxyphenylimidazo[1,2-a]pyridine: Lacks the bromo group but exhibits similar biological activities.
2-Phenylimidazo[1,2-a]pyridine: Another derivative with significant anticancer properties.
The presence of the bromo group in this compound enhances its reactivity and potential for further functionalization, making it unique among its peers.
属性
分子式 |
C15H13BrN2O2 |
|---|---|
分子量 |
333.18 g/mol |
IUPAC 名称 |
8-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13BrN2O2/c1-19-13-6-5-10(8-14(13)20-2)12-9-18-7-3-4-11(16)15(18)17-12/h3-9H,1-2H3 |
InChI 键 |
GITNIPHCBGLNFS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)



![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)



![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)

